molecular formula C7H9BO2S B11913180 [(Phenylsulfanyl)methyl]boronic acid CAS No. 67975-88-6

[(Phenylsulfanyl)methyl]boronic acid

Cat. No.: B11913180
CAS No.: 67975-88-6
M. Wt: 168.03 g/mol
InChI Key: BBSBLQCNOLCFLU-UHFFFAOYSA-N
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Description

[(Phenylsulfanyl)methyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenylsulfanyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(Phenylsulfanyl)methyl]boronic acid typically involves the reaction of phenylsulfanyl methyl halides with boronic acid derivatives. One common method is the hydroboration of phenylsulfanyl methyl alkenes, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of catalysts such as palladium or platinum complexes to facilitate the hydroboration process .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: [(Phenylsulfanyl)methyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [(Phenylsulfanyl)methyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The phenylsulfanyl group can also participate in various chemical reactions, enhancing the compound’s versatility .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

phenylsulfanylmethylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,9-10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSBLQCNOLCFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CSC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511207
Record name [(Phenylsulfanyl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67975-88-6
Record name [(Phenylsulfanyl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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